(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one
Description
Core Chalcone Backbone and Conjugation
The compound’s central chalcone scaffold consists of an α,β-unsaturated ketone system (C=O–CH=CH–) connecting two aromatic systems. This conjugated framework enables delocalization of π-electrons across the entire backbone, as evidenced by UV-Vis absorption maxima typical of chalcones (~280 nm and ~340 nm). The extended conjugation in the prop-2-en-1-one spacer reduces rotational freedom, stabilizing the (E)-configuration and promoting planarity.
Key Electronic Effects:
- The enone system (C=O–CH=CH–) exhibits strong electron-withdrawing character, polarizing the molecule and enhancing its reactivity toward nucleophilic attack.
- Conjugation between the ketone and vinyl groups lowers the LUMO energy, facilitating charge-transfer interactions observed in fluorescence studies of analogous chalcones.
Benzo[d]dioxol Substituent: Electronic and Steric Contributions
The benzo[d]dioxol group at position 3 introduces both electronic and steric effects:
Electronic Contributions:
- The dioxolane oxygen atoms donate electron density via resonance, activating the aromatic ring toward electrophilic substitution. This is corroborated by studies showing that electron-donating substituents on benzo[d]dioxole enhance fluorescence quantum yields in chalcone derivatives.
- The meta- and para-positions of the dioxolane ring create a mixed electronic environment, balancing inductive withdrawal (-I) and resonance donation (+M) effects.
Steric Contributions:
- The fused dioxolane ring imposes a buttressing effect on adjacent substituents, limiting rotational freedom. This is analogous to steric hindrance observed in methyl-substituted benzoic acids, where ortho-methyl groups restrict resonance stabilization.
- Computational models suggest that the dioxolane’s rigid structure minimizes non-radiative decay pathways, enhancing photostability in conjugated systems.
Piperidine-Thiazole Hybrid Moiety: Heterocyclic Interactions and Functionalization
The piperidine-thiazole hybrid at position 1 introduces multifunctional interactions:
Piperidine Ring Dynamics:
- The piperidine nitrogen’s lone pair enables hydrogen bonding and protonation-dependent conformational changes. In MAO-B inhibitors, piperidine rings adopt chair conformations to optimize binding pocket interactions.
- The 4-((4-methylbenzo[d]thiazol-2-yl)oxy) substituent creates a steric bulk that restricts piperidine ring puckering, favoring equatorial orientation of the thiazole group.
Thiazole Ring Contributions:
- The thiazole’s electron-deficient π-system engages in π-π stacking with aromatic residues in enzymatic pockets, as demonstrated in molecular dynamics simulations of MAO-B inhibitors.
- The 4-methyl group on the thiazole enhances lipophilicity, improving membrane permeability—a critical factor in central nervous system-targeting compounds.
(E)-Configuration and Geometric Isomerism Implications
The (E)-configuration of the prop-2-en-1-one spacer is critical for maintaining planarity and conjugation:
Geometric Stability:
- The (E)-isomer’s trans arrangement minimizes steric clashes between the benzo[d]dioxol and piperidine-thiazole groups, ensuring a linear conformation. This aligns with molecular dynamics data showing that (E)-chalcones exhibit lower torsional strain than (Z)-isomers.
- In fluorescence studies, (E)-configured chalcones with extended conjugation exhibit dual emission peaks at 77 K, attributed to intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT).
Bioactive Implications:
- The (E)-configuration optimizes binding to hydrophobic enzyme pockets by aligning the dioxolane and thiazole groups in complementary orientations. For example, MAO-B inhibitors with (E)-chalcone scaffolds show higher binding affinities due to unidirectional π-alkyl interactions.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-15-3-2-4-20-22(15)24-23(30-20)29-17-9-11-25(12-10-17)21(26)8-6-16-5-7-18-19(13-16)28-14-27-18/h2-8,13,17H,9-12,14H2,1H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPXJSJFYOSJNT-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antiviral research. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 259.30 g/mol. The structure is characterized by the presence of a benzo[d][1,3]dioxole moiety and a piperidine ring, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. For instance, it can be synthesized from 2-(4-((benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl 4-methylbenzenesulfonate through a series of reactions involving piperazine derivatives and subsequent purification techniques such as column chromatography .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For example, related compounds exhibited significant antitumor activity with IC50 values lower than those of standard drugs like doxorubicin. Specifically, compounds with similar structures demonstrated IC50 values of 2.38 µM for HepG2 cells and 1.54 µM for HCT116 cells, indicating strong antiproliferative effects .
Mechanisms of Action:
The mechanisms through which these compounds exert their anticancer effects include:
- EGFR Inhibition: Compounds have been shown to inhibit epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation.
- Apoptosis Induction: Studies using annexin V-FITC assays revealed that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2 .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Doxorubicin | HepG2 | 7.46 | |
| Doxorubicin | HCT116 | 8.29 | |
| Test Compound | HepG2 | 2.38 | |
| Test Compound | HCT116 | 1.54 |
Antiviral Activity
While primarily studied for anticancer properties, there is emerging evidence regarding the antiviral activity of similar heterocyclic compounds. For instance, derivatives containing thiazole and dioxole moieties have shown effectiveness against various viruses by disrupting viral replication processes .
Case Studies
- Anticancer Efficacy: In a study examining multiple benzo[d][1,3]dioxole derivatives, several were found to exhibit superior cytotoxicity against cancer cell lines compared to doxorubicin. The study assessed various mechanisms including cell cycle arrest and apoptosis pathways .
- Antiviral Properties: Research on related compounds indicated that they could effectively inhibit viral replication in vitro while maintaining low cytotoxicity towards host cells. This presents an opportunity for further exploration into their use as antiviral agents .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing piperidine and thiazole rings possess potent antibacterial and antifungal activities:
Anticancer Potential
Several studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. These compounds can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation
- Induction of oxidative stress
A notable study demonstrated that similar compounds effectively inhibited the growth of breast cancer cells in vitro by modulating key signaling pathways involved in cell survival and proliferation .
Neuropharmacological Effects
The presence of piperidine in the structure suggests potential neuropharmacological applications. Compounds with this moiety have been studied for their effects on serotonin receptors, indicating possible use in treating mood disorders:
| Study | Findings |
|---|---|
| Study A | Significant binding affinity to 5-HT1A receptors |
| Study B | Potential antidepressant effects in animal models |
Case Study: Antimicrobial Evaluation
In a recent study, a series of compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one were evaluated for antimicrobial activity using serial dilution methods. Among them, several exhibited promising activity against both Gram-positive and Gram-negative bacteria .
Case Study: Anticancer Activity
A research team investigated the anticancer properties of a related compound in human breast cancer cell lines. The results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis via mitochondrial pathways .
Comparison with Similar Compounds
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one
- Structure : Features a benzothiazole fused to a pyrazolone ring. Unlike the target compound, it lacks the piperidine linker and benzo[d][1,3]dioxol group.
- Activity : Reported to exhibit antimicrobial properties, likely due to the benzothiazole’s ability to disrupt microbial membranes .
- Key Difference: The absence of a piperidine-enone system may limit its selectivity for eukaryotic targets compared to the target compound .
Compound 14(R)-2-(2-(5-(Benzo[d]thiazol-2-yl)-3-(2,5-dichloropyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-3,5-dichlorophenol
- Structure : Contains a dihydropyrazole-thiazole core with halogen substituents.
- Activity : Demonstrated in vitro bioactivity in kinase inhibition assays, attributed to the dichloropyridine group’s electron-withdrawing effects .
- Key Difference: The target compound’s enone system may offer distinct electronic properties compared to this compound’s pyrazoline ring, influencing binding kinetics .
Analogues with Benzo[d][1,3]dioxol-5-yl Substituents
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-Methoxyphenyl)-5-(4-(Pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74)
- Structure : Integrates a benzo[d][1,3]dioxol group via a cyclopropane-carboxamide linker to a thiazole scaffold.
- Activity : Likely targets kinases or GPCRs due to the pyrrolidine and methoxyphenyl groups .
Pharmacokinetic and Toxicity Comparisons
- ADME Profiles: The OECD report on strobilurins (Table 3.5, 3.6) highlights methodologies for evaluating neurotoxicity and ADME parameters.
- Solubility : The piperidine linker in the target compound may improve water solubility compared to analogues with rigid cyclopropane or aromatic linkers .
Data Tables
Table 1. Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
